δ-Guanido-α-ketovaleric Acid-13C6
Description
δ-Guanido-α-ketovaleric Acid-13C6 is a stable isotope-labeled derivative of δ-guanido-α-ketovaleric acid, where six carbon atoms are replaced with the non-radioactive carbon-13 isotope. This compound is primarily utilized in metabolic studies, tracer experiments, and quantitative mass spectrometry (MS) to investigate branched-chain amino acid (BCAA) metabolism and nitrogen cycling pathways. The δ-guanido group introduces a charged, polar moiety, distinguishing it from simpler α-keto acids like α-ketovaleric acid. The 13C6 labeling enables precise tracking of metabolic flux, reducing background noise in MS analyses and enhancing data accuracy .
Properties
Molecular Formula |
¹³C₆H₁₁N₃O₃ |
|---|---|
Molecular Weight |
179.13 |
Synonyms |
5-Guanidino-2-oxovaleric Acid-13C6; 5-[(Aminoiminomethyl)amino]-2-oxopentanoic Acid-13C6; 2-Oxo-5-guanidinovaleric Acid-13C6; α-keto-δ-Guanidinovaleric Acid-13C6; δ-Guanidino-α-oxovaleric Acid-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares δ-Guanido-α-ketovaleric Acid-13C6 with structurally or functionally related compounds, emphasizing isotopic labeling, applications, and research findings.
*Molecular weight increases by 6 atomic mass units (amu) due to six 13C substitutions.
Key Differences and Research Implications
- Metabolic Specificity: Unlike α-ketovaleric acid (a valine-derived keto acid), this compound incorporates a guanidino group, which may interact with enzymes in the urea cycle or nitric oxide synthase pathways .
- Analytical Utility : While meclofenamic acid-13C6 is optimized for environmental LC-MS/MS workflows, this compound is tailored for metabolic studies requiring isotopic resolution of nitrogen-rich intermediates .
- Biological Effects : α-Ketovaleric acid induces seizures in rats, but the δ-guanido modification likely alters bioavailability and neuroactivity, necessitating separate toxicological evaluations .
Isotopic Labeling Efficiency
The 13C6 label in this compound provides a distinct MS signature (e.g., +6 amu shift in parent and fragment ions), reducing interference from endogenous metabolites. This contrasts with partially labeled compounds (e.g., phenylbutazone-13C in ), which may produce overlapping isotopic clusters .
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